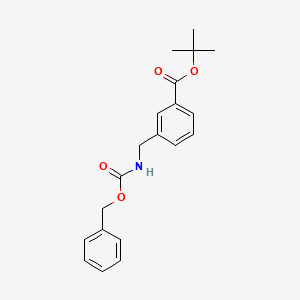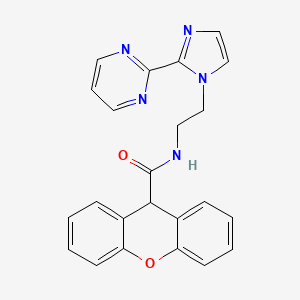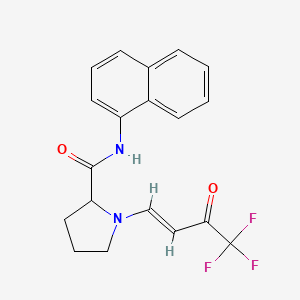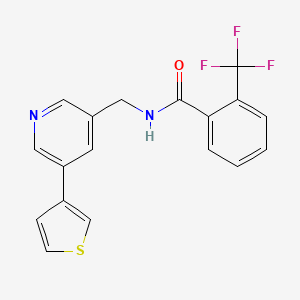
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate is a chemical compound with the molecular formula C20H23NO4 . It has a molecular weight of 341.41 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate consists of a benzyl group, a tert-butoxycarbonyl group, and a benzylcarbamate group . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Compounds similar to Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate are often utilized in the synthesis of complex organic molecules. For instance, the use of benzoxaborole compounds in medicinal chemistry highlights the importance of boron-heterocyclic scaffolds in the development of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. These compounds demonstrate the role of chemical scaffolds like Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate in pharmaceutical research, where they could serve as intermediates or key structural motifs for drug development (Nocentini, Supuran, & Winum, 2018).
Potential in Polymer and Material Science
The application of synthetic phenolic antioxidants in various industrial and commercial products to retard oxidative reactions and extend shelf life provides a framework for understanding how Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate might be used in material science. By functioning as an antioxidant, compounds like Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate could play a critical role in enhancing the durability and longevity of materials (Liu & Mabury, 2020).
Role in Environmental Science
Research on the environmental behavior and fate of methyl tert-butyl ether (MTBE) sheds light on the potential environmental impact and degradation pathways of chemical compounds including Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate. Understanding how similar compounds interact with environmental matrices can inform the development of more sustainable chemical processes and degradation studies (Squillace, Pankow, Korte, & Zogorski, 1997).
Antimicrobial and Antioxidant Properties
The investigation into the structure, biosynthesis, and potential antimicrobial activity of benzoxazinoids exemplifies the ongoing search for natural compounds with bioactive properties. Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate, through its chemical structure, could be explored for similar bioactive roles, contributing to the development of new antimicrobial and antioxidant agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylaminomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-7-10-16(12-17)13-21-19(23)24-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLWBDRSFNFVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2577866.png)

![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)






![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)
